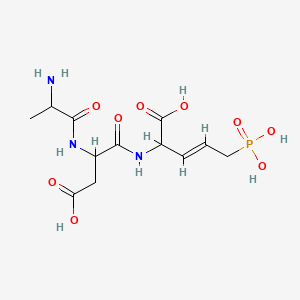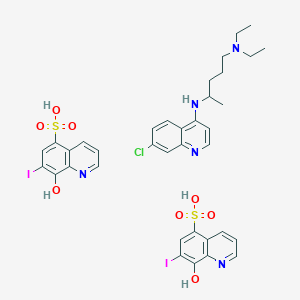![molecular formula C17H16Cl2N2O3 B15126681 cis-1-[[2-(2,4-Dichlorophenyl)-4-[(2-propynyloxy)methyl]-1,3-dioxolan-2-yl]methyl]imidazole](/img/structure/B15126681.png)
cis-1-[[2-(2,4-Dichlorophenyl)-4-[(2-propynyloxy)methyl]-1,3-dioxolan-2-yl]methyl]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Parconazole is a synthetic antifungal agent belonging to the imidazole class of compounds. It is primarily used in veterinary medicine as an oral fungicide to treat candidiasis in guinea fowls. Parconazole exhibits broad-spectrum activity against dermatophytes, yeasts, and other fungi, but it does not have antibacterial effects .
准备方法
Synthetic Routes and Reaction Conditions: Parconazole is synthesized through a multi-step process involving the reaction of 2,4-dichlorophenylacetonitrile with propargyl alcohol to form an intermediate, which is then cyclized with imidazole to produce the final compound. The reaction conditions typically involve the use of solvents like methanol or ethanol and catalysts such as sodium or potassium hydroxide .
Industrial Production Methods: Industrial production of parconazole involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps like recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions: Parconazole undergoes various chemical reactions, including:
Oxidation: Parconazole can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert parconazole to its corresponding alcohol derivatives.
Substitution: Halogen substitution reactions can modify the dichlorophenyl group in parconazole.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of catalysts.
Major Products Formed:
- Hydroxylated derivatives from oxidation.
- Alcohol derivatives from reduction.
- Halogen-substituted derivatives from substitution reactions .
科学研究应用
Parconazole has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical studies involving antifungal agents.
Biology: Studied for its effects on fungal cell membranes and its potential to inhibit fungal growth.
Medicine: Investigated for its potential use in treating fungal infections in humans, although primarily used in veterinary medicine.
Industry: Employed in the agricultural sector as a fungicide for protecting crops from fungal infections
作用机制
Parconazole exerts its antifungal effects by inhibiting the cytochrome P450-dependent enzyme, sterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, parconazole disrupts the synthesis of ergosterol, leading to increased membrane permeability, loss of essential intracellular components, and ultimately, inhibition of fungal cell growth .
相似化合物的比较
- Enilconazole
- Ketoconazole
- Propiconazole
- Itraconazole
- Posaconazole
Comparison: Parconazole is unique among imidazole antifungals due to its specific use in veterinary medicine and its broad-spectrum activity against various fungi. Unlike ketoconazole and itraconazole, which are used in human medicine, parconazole is primarily used for treating fungal infections in animals. Additionally, parconazole lacks the nitro group found in some other imidazole compounds, which may contribute to its distinct pharmacological profile .
属性
IUPAC Name |
1-[[2-(2,4-dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c1-2-7-22-9-14-10-23-17(24-14,11-21-6-5-20-12-21)15-4-3-13(18)8-16(15)19/h1,3-6,8,12,14H,7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKACZZMDOWWGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1COC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70866852 |
Source


|
| Record name | 1-{[2-(2,4-Dichlorophenyl)-4-{[(prop-2-yn-1-yl)oxy]methyl}-1,3-dioxolan-2-yl]methyl}-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70866852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,6-Dihydroxy-3-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B15126659.png)
![Disodium;(1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl)oxymethyl phosphate](/img/structure/B15126676.png)
![L-Lysinamide,glycyl-6-carboxy-N6-[N-[N-(1-oxododecyl)-L-alanyl]-D-g-glutamyl]-, (S)-](/img/structure/B15126688.png)

![5,6,17-Trimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaene](/img/structure/B15126695.png)
![3-(7-methoxy-1-methylbenzotriazol-5-yl)-3-[4-methyl-3-[(4-methyl-1,1-dioxo-3,4-dihydro-5,1λ6,2-benzoxathiazepin-2-yl)methyl]phenyl]propanoic acid](/img/structure/B15126697.png)
![Tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate;hydrochloride](/img/structure/B15126698.png)

